4-Bromoquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYKTNSYMVJDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671976 | |

| Record name | 4-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354574-59-7 | |

| Record name | 4-Bromoquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354574-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromoquinazoline chemical properties and structure

An In-depth Technical Guide to 4-Bromoquinazoline: Structure, Properties, and Applications in Drug Discovery

Foreword

As a cornerstone in heterocyclic chemistry, the quinazoline scaffold is of paramount importance in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, most notably as kinase inhibitors in oncology. Among the various functionalized quinazolines, 4-Bromoquinazoline emerges as a pivotal intermediate—a versatile building block that provides chemists with a reactive handle to construct complex molecular architectures. This guide offers a comprehensive exploration of 4-Bromoquinazoline, from its fundamental chemical properties and structure to its synthesis, reactivity, and critical role in the drug development pipeline. The insights herein are curated for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic and medicinal chemistry endeavors.

Core Chemical Identity: Structure and Properties

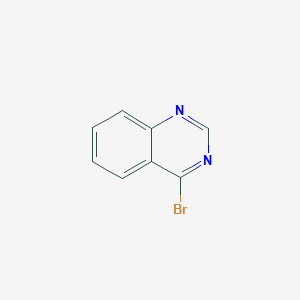

4-Bromoquinazoline is a heterocyclic aromatic compound composed of a fused benzene and pyrimidine ring system, with a bromine atom substituted at the C4 position.[1] This substitution is critical, as the carbon-bromine bond provides a reactive site for a multitude of chemical transformations.

Caption: 2D Chemical Structure of 4-Bromoquinazoline.

The physicochemical properties of 4-Bromoquinazoline are summarized below. These characteristics are essential for its handling, storage, and application in various reaction conditions.

| Property | Value | Source |

| IUPAC Name | 4-bromoquinazoline | [1][2] |

| CAS Number | 354574-59-7 | [1] |

| Molecular Formula | C₈H₅BrN₂ | [1] |

| Molecular Weight | 209.05 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| InChI Key | WJYKTNSYMVJDBR-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C2C(=C1)C(=NC=N2)Br | [1] |

| Storage Temperature | Inert atmosphere, 2-8°C | [2] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 4-Bromoquinazoline is achieved through a standard suite of spectroscopic techniques. While publicly available spectra for this specific compound are limited, the expected data can be inferred from its structure and from data on analogous quinazoline derivatives.[3][4][5]

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approximately 7.0-9.0 ppm) corresponding to the five protons on the fused ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.

-

¹³C NMR: The carbon NMR spectrum will display eight signals for the eight unique carbon atoms in the molecule. The carbon atom attached to the bromine (C4) would appear at a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ and a characteristic [M+2]+ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its natural isotopic abundance (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for aromatic C-H stretching and C=C/C=N stretching vibrations within the heterocyclic ring system.

Protocol: General Method for Spectroscopic Analysis

This protocol provides a representative framework for the analytical characterization of quinazoline derivatives like 4-Bromoquinazoline.[3]

-

Sample Preparation (NMR): Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, use a standard spectral width (e.g., -2 to 12 ppm) and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a wider spectral width (e.g., 0-200 ppm) with proton decoupling to simplify the spectrum. A longer relaxation delay and a higher number of scans are typically required.

-

-

Mass Spectrometry Acquisition:

-

Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

-

FT-IR Spectroscopy Acquisition:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Record the spectrum over the mid-infrared range (4000–400 cm⁻¹).

-

Synthesis and Chemical Reactivity

The utility of 4-Bromoquinazoline in drug development is intrinsically linked to its synthesis and subsequent reactivity.

Synthesis

While various methods exist for synthesizing the quinazoline core[6][7], a common and direct approach to halogenated quinazolines involves the conversion of a precursor like a quinazolinone (or hydroxyquinazoline). A related transformation for the synthesis of 4-bromoquinoline from 4-hydroxyquinoline uses phosphorus tribromide (PBr₃), a protocol that can be conceptually adapted.[8]

Caption: General workflow for the synthesis of 4-Bromoquinazoline.

Protocol: Synthesis of 4-Bromoquinazoline from Quinazolin-4-one

Causality: This protocol leverages the conversion of the hydroxyl/keto group at the 4-position of quinazolin-4-one into a bromide, which is a superior leaving group for subsequent nucleophilic substitution reactions. Reagents like POBr₃ or PBr₃ are effective for this transformation.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend quinazolin-4-one in a suitable solvent such as acetonitrile or toluene.

-

Reagent Addition: Add a brominating agent (e.g., phosphorus oxybromide, POBr₃) portion-wise or as a solution at room temperature. An excess of the brominating agent is typically used.

-

Heating: Heat the reaction mixture to reflux (e.g., 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: After completion, cool the reaction mixture to 0°C (ice bath) and carefully quench by slowly adding it to a stirred mixture of ice and a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) to neutralize the excess acidic reagent.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Bromoquinazoline.

Chemical Reactivity

The reactivity of 4-Bromoquinazoline is dominated by the C4-Br bond.[9][10] The carbon at the 4-position is electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. The bromide ion is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SₙAr) .

This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which is a cornerstone of its application in creating libraries of compounds for drug screening.[11] Furthermore, the C-Br bond is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds to introduce diverse aryl, alkyl, or amino substituents.[12]

Caption: Key reaction pathways for 4-Bromoquinazoline.

Applications in Drug Development

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, and 4-Bromoquinazoline is a key gateway to accessing its therapeutic potential. Its primary application is as an intermediate in the synthesis of kinase inhibitors for cancer therapy.[11][13]

Many potent Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core.[11][14] The synthesis of these molecules often proceeds through a key step where 4-Bromoquinazoline (or its chlorinated analogue) is reacted with a substituted aniline. The nitrogen of the aniline acts as a nucleophile, displacing the bromide at the C4 position.

This strategic importance makes 4-Bromoquinazoline an invaluable tool for:

-

Lead Discovery: Rapidly synthesizing libraries of analogues by varying the nucleophile or coupling partner to explore structure-activity relationships (SAR).[15]

-

Lead Optimization: Fine-tuning the properties of a lead compound by introducing different substituents at the 4-position to improve potency, selectivity, or pharmacokinetic profiles.

-

Development of Novel Therapeutics: Serving as a starting point for designing inhibitors against other protein kinases and therapeutic targets.[4]

Caption: Role of 4-Bromoquinazoline in a drug discovery workflow.

Safety and Handling

As with any laboratory chemical, proper handling of 4-Bromoquinazoline is essential. According to safety data sheets, it is classified as harmful and an irritant.[2][16]

-

Hazard Statements:

-

Precautions for Safe Handling:

-

Handle in a well-ventilated place, preferably under a chemical fume hood.[16][17]

-

Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18]

-

Avoid contact with skin and eyes.[16]

-

Avoid the formation of dust and aerosols.[16]

-

Wash hands thoroughly after handling.[17]

-

-

Conditions for Safe Storage:

References

-

4-Bromoquinazoline. National Center for Biotechnology Information, PubChem Compound Database. [Link]

-

Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate. [Link]

-

7-Bromoquinazolin-4-amine. National Center for Biotechnology Information, PubChem Compound Database. [Link]

-

6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. Acme Bioscience. [Link]

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information. [Link]

-

Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. [Link]

-

Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. PubMed. [Link]

-

Discovery and lead identification of quinazoline-based BRD4 inhibitors. PubMed. [Link]

-

Chemical Reactivity. Michigan State University Chemistry. [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

-

Reactivity of Organic Molecules. Chemistry LibreTexts. [Link]

-

Reactivity series. Wikipedia. [Link]

Sources

- 1. 4-Bromoquinazoline | C8H5BrN2 | CID 45789724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromoquinazoline | 354574-59-7 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. Chemical Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery and lead identification of quinazoline-based BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

Physicochemical & Spectroscopic Profile

An In-depth Technical Guide to 4-Bromoquinazoline (CAS: 354574-59-7): A Cornerstone Building Block for Modern Drug Discovery

For research scientists and professionals in drug development, the strategic selection of molecular scaffolds and synthetic intermediates is a critical determinant of a program's success. Among the heterocyclic systems, the quinazoline core is recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of 4-Bromoquinazoline, a versatile and highly valuable building block, focusing on its synthesis, reactivity, and strategic application in medicinal chemistry.

Accurate characterization is the foundation of all subsequent chemical manipulations and biological evaluations. 4-Bromoquinazoline is a solid at room temperature and requires careful handling and storage under inert, refrigerated conditions to ensure its integrity.

Table 1: Physicochemical Properties of 4-Bromoquinazoline

| Property | Value | Source |

| CAS Number | 354574-59-7 | [3] |

| Molecular Formula | C₈H₅BrN₂ | [3][4] |

| Molecular Weight | 209.05 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 95-97 °C | [5] |

| IUPAC Name | 4-bromoquinazoline | [3] |

| Storage | Inert atmosphere, 2-8°C | [6] |

Spectroscopic Elucidation

The structural identity of 4-Bromoquinazoline is unequivocally confirmed through a combination of spectroscopic techniques.[7] While spectra should be acquired for each batch, the following data represent the expected characteristic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. δ 7.5-9.0 ppm). The proton at the C2 position will likely appear as a sharp singlet, while the protons on the fused benzene ring will exhibit a more complex pattern of doublets and triplets, reflecting their coupling relationships.

-

¹³C NMR: The carbon spectrum will display eight signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be characteristic of an aromatic heterocyclic system, with the carbon atom bearing the bromine (C4) being significantly influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the core functional groups. Key absorption bands would include C=N and C=C stretching vibrations characteristic of the quinazoline ring system, typically in the 1650-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic protons are expected above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and elemental composition. The mass spectrum of 4-Bromoquinazoline will exhibit a distinctive isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ with nearly equal intensity (approx. 1:1 ratio), which is the hallmark signature of a compound containing a single bromine atom.

Synthesis of 4-Bromoquinazoline

4-Bromoquinazoline is typically synthesized from its corresponding hydroxyl precursor, 4-hydroxyquinazoline (also known as quinazolin-4(3H)-one), a readily available commercial starting material. The conversion of the C4-hydroxyl group to a bromide is a standard and efficient transformation. A common and effective method involves the use of a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).

Detailed Experimental Protocol: Synthesis from 4-Hydroxyquinazoline

This protocol is adapted from a standard procedure for the bromination of similar 4-hydroxy-N-heterocycles.[8]

-

Reaction Setup: To a stirred solution of 4-hydroxyquinazoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 7 mL per gram of starting material), add phosphorus tribromide (PBr₃) (1.05 eq) dropwise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This will hydrolyze any remaining PBr₃.

-

Neutralization: Basify the aqueous mixture to a pH of approximately 9-10 using a saturated solution of sodium bicarbonate (NaHCO₃). This step is crucial for ensuring the product is in its free base form.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield 4-bromoquinoline as a solid.[8]

Caption: Synthetic scheme for the preparation of 4-Bromoquinazoline.

Chemical Reactivity: A Gateway to Molecular Diversity

The true synthetic utility of 4-Bromoquinazoline lies in the reactivity of its C4-bromo substituent. This position is highly activated towards nucleophilic aromatic substitution and, most importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[9] These reactions are fundamental tools in modern medicinal chemistry, enabling the rapid construction of complex molecules with diverse functionalities.[10]

Key Transformations: Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for these reactions involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C or C-heteroatom bond, regenerating the Pd(0) catalyst.[10]

-

Suzuki-Miyaura Coupling: This reaction couples 4-Bromoquinazoline with boronic acids or esters to form 4-aryl- or 4-vinyl-quinazolines. It is widely used due to the stability and low toxicity of the boron reagents and its broad functional group tolerance.[9][11]

-

Sonogashira Coupling: Enables the introduction of alkyne moieties by coupling with terminal alkynes. The resulting 4-alkynylquinazolines are valuable intermediates for further transformations or as final products in their own right.[11]

-

Buchwald-Hartwig Amination: This powerful reaction forms C-N bonds by coupling 4-Bromoquinazoline with a wide range of primary or secondary amines. This is a direct and efficient route to 4-aminoquinazoline derivatives, which are prevalent in kinase inhibitors.[12]

-

Negishi Coupling: Utilizes organozinc reagents as the coupling partner, offering a complementary approach for introducing alkyl, aryl, and vinyl groups.[9][13]

Workflow and Protocol: Suzuki-Miyaura Cross-Coupling

The following represents a generalized, self-validating workflow for a typical Suzuki coupling reaction.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][14][15] 4-Bromoquinazoline is a strategic starting point for the synthesis of libraries of substituted quinazolines to probe structure-activity relationships (SAR).

-

Kinase Inhibitors: Many potent kinase inhibitors feature a substituted quinazoline core that mimics the adenine portion of ATP, binding to the hinge region of the kinase active site. The 4-position is frequently substituted with anilines or other aromatic groups to achieve potency and selectivity. Derivatives of 4-aminoquinazoline have been developed as selective Aurora A kinase inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors.[12][16]

-

Anticancer Agents: Beyond kinase inhibition, quinazoline derivatives have been investigated as inhibitors of other cancer targets like poly-(ADP-ribose) polymerase (PARP).[1][17] The ability to easily modify the 4-position of the quinazoline ring using 4-Bromoquinazoline allows for the optimization of properties like potency, selectivity, and pharmacokinetics.[18]

-

Antimicrobial Agents: The quinazoline nucleus is also present in molecules with significant antibacterial and antifungal activity.[1][19] Functionalization at the C4 position can modulate the compound's spectrum of activity and potency against various microbial strains.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Bromoquinazoline is essential for safety.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Always handle in a well-ventilated area or chemical fume hood.[6][20] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[20][21] Avoid formation of dust and aerosols.[6]

-

Storage: Store in a tightly sealed container under an inert atmosphere.[6] Recommended storage is in a cool, dry place at 2-8°C, away from incompatible materials.

Conclusion

4-Bromoquinazoline (CAS 354574-59-7) is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its well-defined physicochemical properties, straightforward synthesis, and exceptional versatility in palladium-catalyzed cross-coupling reactions make it an indispensable building block. For researchers aiming to synthesize novel quinazoline derivatives, a thorough understanding of this compound's reactivity and handling provides a direct and efficient path to a vast chemical space of potentially therapeutic agents.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Bentham Science. Retrieved from [Link]

-

Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015, November 22). Omics Online. Retrieved from [Link]

-

The Medicinal Functionality of Quinazolines. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

-

Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). ResearchGate. Retrieved from [Link]

-

China 4-Bromoquinazoline CAS 354574-59-7 Manufacturers. (n.d.). LookChem. Retrieved from [Link]

-

CAS 354574-59-7 | 4-BROMOQUINAZOLINE. (n.d.). Alchem.Pharmtech. Retrieved from [Link]

-

4-Bromoquinazoline | C8H5BrN2 | CID 45789724. (n.d.). PubChem - NIH. Retrieved from [Link]

-

354574-59-7 | MFCD10697879 | 4-bromoquinazoline. (n.d.). Aaron Chemicals. Retrieved from [Link]

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020, April 16). ACS Omega. Retrieved from [Link]

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. (n.d.). PMC - NIH. Retrieved from [Link]

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). PMC - NIH. Retrieved from [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). NIH. Retrieved from [Link]

-

8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). (n.d.). Ruifu Chemical. Retrieved from [Link]

-

Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). NIH. Retrieved from [Link]

-

Discovery and lead identification of quinazoline-based BRD4 inhibitors. (n.d.). PubMed - NIH. Retrieved from [Link]

-

Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH. Retrieved from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. (2000, June 22). UCLA – Chemistry and Biochemistry. Retrieved from [Link]

-

Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. (2018, September 5). PubMed. Retrieved from [Link]

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025, August 29). PubMed. Retrieved from [Link]

-

Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (2024, August 28). NIH. Retrieved from [Link]

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019, July 25). PubMed. Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. 4-Bromoquinazoline | C8H5BrN2 | CID 45789724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 354574-59-7 | MFCD10697879 | 4-BROMOQUINAZOLINE [aaronchem.com]

- 5. biosynce.com [biosynce.com]

- 6. angenechemical.com [angenechemical.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmcct.com [jmcct.com]

- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery and lead identification of quinazoline-based BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemscene.com [chemscene.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical and chemical properties of 4-Bromoquinazoline

An In-Depth Technical Guide to 4-Bromoquinazoline: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of 4-Bromoquinazoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, outline robust synthetic methodologies, and explore its characteristic reactivity, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided for its synthesis and key transformations, underpinned by mechanistic insights. This document is intended for researchers, scientists, and drug development professionals who utilize quinazoline scaffolds to construct complex molecular architectures with therapeutic potential.

Introduction

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Within this class of compounds, 4-Bromoquinazoline (CAS No. 354574-59-7) emerges as a pivotal building block. Its structure features a bromine atom at the C4 position, an electron-deficient site highly activated toward chemical modification.[2] This bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and as a versatile handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions.[3] The ability to readily displace or couple at this position allows chemists to generate extensive libraries of 4-substituted quinazoline derivatives, which is essential for structure-activity relationship (SAR) studies in drug discovery programs.[1] This guide synthesizes critical information on the properties, synthesis, and chemical behavior of 4-Bromoquinazoline to empower its effective application in research and development.

Physicochemical Properties

Understanding the core properties of 4-Bromoquinazoline is essential for its proper handling, storage, and application in chemical synthesis. The key data are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-bromoquinazoline | [4] |

| CAS Number | 354574-59-7 | [4] |

| Molecular Formula | C₈H₅BrN₂ | [4] |

| Molecular Weight | 209.04 g/mol | [4] |

| Monoisotopic Mass | 207.96361 Da | [4] |

| Physical Form | Solid | |

| Topological Polar Surface Area | 25.8 Ų | [4] |

| Purity | Typically ≥97% | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis of 4-Bromoquinazoline

The conversion of quinazolin-4-ol (the keto tautomer of 4-hydroxyquinazoline) to 4-Bromoquinazoline is a standard transformation in heterocyclic chemistry. The hydroxyl group is a poor leaving group and must first be activated. While chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is common, direct bromination offers a more direct route.[5] The following protocol is adapted from a similar procedure for the synthesis of 4-bromoquinoline.[6]

Experimental Protocol: Synthesis from Quinazolin-4-ol

This protocol details the conversion of commercially available quinazolin-4-ol to 4-Bromoquinazoline using a suitable brominating agent such as phosphorus tribromide (PBr₃).

Causality: Phosphorus tribromide reacts with the hydroxyl group of quinazolin-4-ol to form a good leaving group, which is subsequently displaced by the bromide ion. Anhydrous N,N-dimethylformamide (DMF) is an effective polar aprotic solvent for this type of reaction.[6]

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add quinazolin-4-ol (1.0 equiv) and anhydrous DMF.

-

Reagent Addition: Cool the stirred solution/suspension to 0°C using an ice bath. Slowly add phosphorus tribromide (1.05 equiv) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice with vigorous stirring.

-

Neutralization: Basify the aqueous mixture to a pH of ~9-10 using a saturated solution of sodium bicarbonate. This step neutralizes excess acid and precipitates the product.

-

Extraction: Extract the aqueous suspension with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield 4-Bromoquinazoline.

Caption: Synthetic workflow for 4-Bromoquinazoline.

Chemical Reactivity and Key Reactions

The synthetic utility of 4-Bromoquinazoline is dominated by the reactivity of the C4-Br bond. The electron-deficient nature of the pyrimidine ring makes the C4 position highly electrophilic and susceptible to two major classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of quinazoline chemistry. The bromine at C4 is readily displaced by a wide range of nucleophiles, particularly primary and secondary amines. This reaction proceeds via a two-step addition-elimination mechanism.[7][8] The high regioselectivity for the C4 position over other positions on the quinazoline ring makes this a robust and predictable transformation.[9] This reaction is fundamental to the synthesis of many kinase inhibitors, which often feature a 4-aminoquinazoline core.[1]

Caption: General workflow for SNAr reactions.

-

Setup: To a solution of 4-Bromoquinazoline (1.0 equiv) in a suitable solvent (e.g., isopropanol, n-butanol, or DMF), add the desired amine nucleophile (1.1-1.5 equiv).

-

Base (Optional but Recommended): Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv) to act as a scavenger for the HBr generated during the reaction.

-

Heating: Heat the reaction mixture, typically between 80°C and 120°C. The reaction can often be performed using conventional heating or microwave irradiation to reduce reaction times.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 4-Bromoquinazoline is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups at the C4 position.

The Suzuki-Miyaura coupling, which forms a C-C bond using a boronic acid or ester, is particularly prevalent.[10][11]

Causality of Suzuki-Miyaura Coupling: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12]

-

Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the C-Br bond of 4-bromoquinazoline. This is often the rate-limiting step and is more efficient for electron-deficient aryl halides.[12]

-

Transmetalation: The organoboron compound (activated by a base) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

-

Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromoquinazoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[12]

-

Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.[10][12]

-

Reaction: Heat the mixture, typically to 80-100°C, with vigorous stirring for 4-16 hours.[12]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired 4-arylquinazoline.[12]

Applications in Medicinal Chemistry

4-Bromoquinazoline is a high-value intermediate primarily used in the synthesis of pharmacologically active compounds. Its utility stems from the ease with which the C4 position can be functionalized, allowing for the systematic exploration of chemical space around the quinazoline core.

-

Kinase Inhibitors: The 4-aminoquinazoline scaffold is central to a number of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib.[1] The synthesis of these molecules and their analogs frequently involves an SNAr reaction between a halo-quinazoline and a substituted aniline.

-

Anticancer Agents: Novel bromoquinazoline derivatives are continuously being synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[13][14]

-

Other Therapeutic Areas: The quinazoline core has been investigated for a wide range of other biological activities, including as anti-inflammatory, antimicrobial, and antiviral agents.[13]

Spectral Data Analysis

Structural confirmation of 4-Bromoquinazoline and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinazoline ring system. The signals for the protons on the benzo- portion of the ring will typically appear in the aromatic region (δ 7.5-8.5 ppm) with characteristic coupling patterns. The C2-H proton is often the most downfield singlet.

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms of the quinazoline core. The carbon atom bearing the bromine (C4) will have a chemical shift influenced by the halogen.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with approximately equal intensity, which is indicative of the presence of one bromine atom. The exact mass should correspond to the calculated value of 207.96361 Da for C₈H₅⁷⁹BrN₂.[4]

Safety and Handling

4-Bromoquinazoline is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Avoid formation and inhalation of dust.[17]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[15][17] For long-term stability, storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[15]

Conclusion

4-Bromoquinazoline is a versatile and indispensable reagent in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting material for constructing complex molecules. The facile displacement of the C4-bromine via nucleophilic aromatic substitution and its participation in palladium-catalyzed cross-coupling reactions provide robust and efficient pathways to a vast array of functionalized quinazolines. These reactions are foundational to the discovery and development of new therapeutic agents, particularly in the field of oncology, cementing the role of 4-Bromoquinazoline as a cornerstone of medicinal chemistry.

References

-

Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

4-Bromoquinazoline | C8H5BrN2. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020, April 16). ACS Omega. Retrieved January 7, 2026, from [Link]

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). ACS Omega. Retrieved January 7, 2026, from [Link]

-

7-Bromoquinazolin-4-amine | C8H6BrN3. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. (n.d.). Synthonix. Retrieved January 7, 2026, from [Link]

-

4-Bromoquinoline | C9H6BrN. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). ACS Omega. Retrieved January 7, 2026, from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

6-Bromo-4-chloro-quinazoline | C8H4BrClN2. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved January 7, 2026, from [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved January 7, 2026, from [Link]

-

SN2 nucleophilic substitution reaction push and pull transition state. (2024, September 11). StackExchange. Retrieved January 7, 2026, from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). BMC Chemistry. Retrieved January 7, 2026, from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). Molecules. Retrieved January 7, 2026, from [Link]

-

Thionyl chloride. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019, May 15). European Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

-

Nucleophilic substitution. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Benzenamine, 4-bromo-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

Thionyl Chloride | SOCl2. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved January 7, 2026, from [Link]

-

Phosphorus trichloride. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

Sources

- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 2-Bromo-4,5-dimethylquinazoline (EVT-13149107) [evitachem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromoquinazoline | C8H5BrN2 | CID 45789724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 6. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. echemi.com [echemi.com]

The Strategic Synthesis and Application of 4-Bromoquinazoline: A Technical Guide for Medicinal Chemists

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its rigid structure and versatile substitution patterns have made it a "privileged scaffold," frequently appearing in a multitude of biologically active compounds.[1] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] Notably, the 4-aminoquinazoline framework is a key pharmacophore in several FDA-approved tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of various cancers.[3] These drugs function by competitively binding to the ATP-binding site of kinases like the epidermal growth factor receptor (EGFR), thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[4]

This technical guide provides an in-depth exploration of 4-bromoquinazoline (C₈H₅BrN₂), a pivotal intermediate in the synthesis of these and other novel therapeutic agents. We will delve into its synthesis, physicochemical properties, and characteristic reactivity, with a focus on the strategic application of this building block in drug discovery programs. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize 4-bromoquinazoline in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 4-bromoquinazoline is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrN₂ | |

| Molecular Weight | 209.05 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 120-124 °C | |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, and DMF |

Spectroscopic Data:

The structural integrity of synthesized 4-bromoquinazoline should be confirmed through standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.90 (s, 1H), 8.25 (d, J = 8.4 Hz, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.95 (t, J = 7.6 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H). The singlet at 8.90 ppm is characteristic of the C2-H proton, while the aromatic protons on the benzene ring appear as a set of doublets and triplets.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 160.5, 153.0, 151.8, 134.5, 129.8, 129.5, 128.9, 122.1. The spectrum will show eight distinct signals corresponding to the carbon atoms of the quinazoline ring system. The carbon bearing the bromine atom (C4) will appear in the downfield region.[5][6][7]

Synthesis of 4-Bromoquinazoline: A Reliable Protocol

The most common and efficient laboratory-scale synthesis of 4-bromoquinazoline involves the bromination of the readily available precursor, quinazolin-4(3H)-one. This transformation is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃).[8][9]

Experimental Protocol: Synthesis of 4-Bromoquinazoline from Quinazolin-4(3H)-one

Materials:

-

Quinazolin-4(3H)-one

-

Phosphorus oxybromide (POBr₃)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend quinazolin-4(3H)-one (1.0 eq) in anhydrous toluene.

-

Addition of Brominating Agent: To this suspension, carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) in portions. The reaction is exothermic, and the addition should be controlled.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of toluene).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromoquinazoline as an off-white to pale yellow solid.

Caption: Synthetic workflow for 4-Bromoquinazoline.

The Reactivity of 4-Bromoquinazoline: A Gateway to Diverse Functionality

The bromine atom at the C4 position of the quinazoline ring is a versatile handle for introducing a wide range of substituents through various cross-coupling and nucleophilic substitution reactions. This reactivity is central to its utility as a building block in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of 4-bromoquinazoline, it allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.[10][11] This is particularly useful for exploring the structure-activity relationship (SAR) of the C4-substituent in kinase inhibitors.[12][13]

Typical Suzuki-Miyaura Coupling Conditions:

-

Substrates: 4-Bromoquinazoline (1.0 eq), Arylboronic acid (1.1-1.5 eq)

-

Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other palladium(0) or (II) catalysts (2-10 mol%)

-

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)

-

Solvent: Dioxane/water, DMF, or Toluene

-

Temperature: 80-120 °C

Caption: Suzuki-Miyaura cross-coupling reaction.

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds.[14][15][16] It enables the coupling of 4-bromoquinazoline with a wide variety of primary and secondary amines, including anilines, to generate the crucial 4-aminoquinazoline scaffold found in many kinase inhibitors.

Typical Buchwald-Hartwig Amination Conditions:

-

Substrates: 4-Bromoquinazoline (1.0 eq), Amine (1.1-1.5 eq)

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)

-

Ligand: Xantphos, BINAP, or other bulky phosphine ligands (2-10 mol%)

-

Base: NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 eq)

-

Solvent: Toluene, Dioxane, or DMF

-

Temperature: 80-110 °C

Caption: Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SₙAr)

While palladium-catalyzed reactions are highly effective, the electron-deficient nature of the quinazoline ring also allows for nucleophilic aromatic substitution (SₙAr) at the C4 position, particularly with highly nucleophilic amines. This reaction proceeds via a Meisenheimer-like intermediate. The synthesis of the EGFR inhibitor erlotinib, for example, involves the SₙAr reaction of a 4-chloroquinazoline intermediate with 3-ethynylaniline.[5] A similar strategy can be employed with 4-bromoquinazoline, although the chloro-analogue is often more reactive.

Applications in Drug Discovery: Case Studies

The true value of 4-bromoquinazoline lies in its application as a key building block for the synthesis of potent and selective kinase inhibitors.

Gefitinib (Iressa®): A First-Generation EGFR Inhibitor

Gefitinib is an anilinoquinazoline derivative used for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. While many reported syntheses of gefitinib start from a 4-chloroquinazoline intermediate, a synthetic route utilizing 4-bromoquinazoline is conceptually straightforward via a Buchwald-Hartwig amination with 3-chloro-4-fluoroaniline.

Caption: Retrosynthetic approach to Gefitinib.

Erlotinib (Tarceva®): Another Key EGFR Inhibitor

Erlotinib is another important EGFR inhibitor used in the treatment of NSCLC and pancreatic cancer.[5][14] Its synthesis prominently features the coupling of a 4-substituted quinazoline with 3-ethynylaniline.[10] 4-Bromoquinazoline can serve as a direct precursor in a Suzuki-Miyaura or Sonogashira coupling to introduce the ethynyl aniline moiety, or it can be converted to other reactive intermediates for this key bond formation.

Conclusion and Future Perspectives

4-Bromoquinazoline has firmly established itself as a versatile and indispensable building block in the medicinal chemist's toolbox. Its straightforward synthesis and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide a reliable platform for the construction of diverse libraries of quinazoline derivatives. The proven success of 4-aminoquinazolines as kinase inhibitors ensures that 4-bromoquinazoline will continue to be a critical starting material in the quest for novel and more effective targeted therapies for cancer and other diseases. Future research will likely focus on the development of more sustainable and efficient catalytic systems for the functionalization of 4-bromoquinazoline, as well as its application in the synthesis of inhibitors for a broader range of kinase targets and other enzyme families.

References

- Chandregowda, V., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant article on quinazoline synthesis]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471-476. [Link]

-

Sari, S., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Indonesian Journal of Chemistry, 21(2), 438-446. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central, 9(1), 1-23. [Link]

-

Molecules. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]

-

New Drug Approvals. Gefitinib. [Link]

-

RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

-

Chen, J., et al. (2021). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. PubMed Central, 13(1), 1-19. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Royal Society of Chemistry. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. Approaches for the synthesis of quinazolin‐4(3H)‐ones. [Link]

-

ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]

-

MDPI. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. [Link]

-

Chemia. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. [Link]

-

Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central, 66(11), 3939-3955. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

PubMed Central. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

-

Emami, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

ResearchGate. Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. [Link]

-

RSC Advances. . [Link]

-

ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... [Link]

-

Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 148-164. [Link]

-

ResearchGate. 13 C-NMR spectrum of compound (4i). [Link]

-

ACS Publications. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromoquinazoline in Modern Organic Synthesis. [Link]

-

RSC Publishing. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. [Link]

-

PubMed. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. [Link]

-

Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246-275. [Link]

-

Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

-

Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]

-

ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

-

PubMed Central. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]

-

Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. acgpubs.org [acgpubs.org]

- 5. tsijournals.com [tsijournals.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. thieme-connect.de [thieme-connect.de]

- 16. ukm.my [ukm.my]

A Technical Guide to the Biological Activities of Quinazoline Derivatives

Abstract

The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrimidine ring, represents one of the most significant "privileged structures" in medicinal chemistry. Its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, leading to the development of numerous FDA-approved drugs. This technical guide provides an in-depth exploration of the primary biological activities of quinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the key mechanisms of action, explore critical structure-activity relationships (SAR), present quantitative biological data, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecular framework.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinazoline (1,3-diazanaphthalene) is a nitrogen-containing heterocyclic compound whose structural versatility has made it a cornerstone of modern drug discovery.[1] The arrangement of its nitrogen atoms and the fused benzene ring creates a unique electronic and steric environment, allowing for precise modification and interaction with a multitude of biological targets.[2] The first quinazoline derivative was synthesized in 1869, and since then, over 200 quinazoline alkaloids have been isolated from natural sources.[1]

The clinical success of quinazoline-based drugs validates the importance of this scaffold. Prominent examples include Gefitinib and Erlotinib (anticancer), Prazosin (antihypertensive), and Dacomitinib, approved in 2018 for non-small-cell lung carcinoma.[3] This history of therapeutic success underscores the value of continued research into novel derivatives.

Anticancer Activity: Mechanisms and Therapeutic Potential

Quinazoline derivatives are most renowned for their potent anticancer activities, which are primarily mediated through the inhibition of key signaling pathways and the induction of programmed cell death.

Targeting Tyrosine Kinases: The EGFR Signaling Axis

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][5] Its overexpression and mutation are hallmarks of many cancers, making it a prime therapeutic target.[6] Quinazoline derivatives, particularly the 4-anilinoquinazoline class, are potent ATP-competitive inhibitors of EGFR tyrosine kinase.[7][8]

Mechanism of Action: By binding to the ATP pocket in the EGFR kinase domain, these derivatives block the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways.[5][9] This blockade leads to cell cycle arrest, typically at the G1/S phase, and ultimately inhibits tumor cell proliferation.[4][8]

Structure-Activity Relationship (SAR) Insights:

-

Position 4: An anilino group at this position is critical for high-affinity binding to the EGFR hinge region.[10] Substitutions on this aniline ring, such as a meta-bromo or chloro group, often enhance activity.[10]

-

Position 6 & 7: Introduction of small, flexible solubilizing groups like methoxy or morpholinoalkoxy moieties generally improves pharmacokinetic properties and potency.[4]

-

Linker Groups: The nature of linkers, such as urea or thiourea, connecting moieties to the quinazoline core can significantly influence inhibitory activity against both wild-type and mutant forms of EGFR.[4][6]

Induction of Apoptosis

Beyond cytostatic effects, many quinazoline derivatives are potently cytotoxic, inducing programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12]

Mechanism of Action: Quinazoline derivatives can modulate the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins.[12] This leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3/7 cascade, culminating in cell death.[11][13][14] Some derivatives can also activate the extrinsic pathway by upregulating death receptors like Fas, leading to the activation of caspase-8.[11][13]

Tabulated Data: Anticancer Activity of Lead Quinazoline Derivatives

The cytotoxic potential of quinazoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) value.

| Compound Class/Reference | Cell Line (Cancer Type) | IC₅₀ (µM) | Target/Notes |

| 2-Chloroquinazoline[15] | A549 (Lung) | Micromolar range | - |

| Quinazolinone Schiff Base[15] | MCF-7 (Breast) | 3.27 | - |

| Imidazolone-fused Quinazolinone[15] | MCF-7 (Breast) | 3-fold more potent than cisplatin | - |

| 6-Benzamide Quinazoline[4] | HepG2 (Liver) | 12 | EGFR Inhibitor |

| 6-Benzamide Quinazoline[4] | MCF-7 (Breast) | 3 | EGFR Inhibitor |

| Thiazole-Quinazoline Hybrid[16] | MCF-7 (Breast) | 2.86 | EGFR Inhibitor |

| Thiazole-Quinazoline Hybrid[16] | HepG2 (Liver) | 5.9 | EGFR Inhibitor |

| Oxadiazole-Quinazoline Hybrid[16] | PC-3 (Prostate) | 0.016 | DHFR Inhibitor |

| Oxadiazole-Quinazoline Hybrid[16] | A549 (Lung) | 0.019 | DHFR Inhibitor |

| Quinazoline-Triazole-Acetamide[17] | HCT-116 (Colon) | 5.33 | - |

| Quinazoline-Triazole-Acetamide[17] | HepG2 (Liver) | 7.94 | - |

| Quinazoline Sulfonamide[12] | MCF-7 (Breast) | 2.5 | Apoptosis Inducer |

Antimicrobial Properties: Combating Drug Resistance

The quinazoline core is a versatile scaffold for developing novel antimicrobial agents, addressing the critical challenge of drug-resistant pathogens.

Antibacterial and Antifungal Activity

Quinazoline derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][18] The mechanism is often attributed to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[18]

Structure-Activity Relationship (SAR) Insights:

-

Substituents at positions 2 and 3 of the quinazolinone ring are crucial for activity.

-

The presence of halogen atoms (e.g., bromo, chloro) on the benzene ring can enhance potency.

-

Incorporating heterocyclic moieties like imidazoles or benzimidazoles can lead to compounds with promising Minimum Inhibitory Concentration (MIC) values.[18]

Tabulated Data: Antimicrobial Spectrum of Quinazoline Derivatives

Efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.

| Compound Class/Reference | Bacterial/Fungal Strain | MIC (µg/mL) |

| Benzimidazo-quinazoline[18] | E. coli | 4 - 8 |

| Benzimidazo-quinazoline[18] | S. aureus | 4 - 8 |

| Benzimidazo-quinazoline[18] | C. albicans | 8 - 16 |

| Indolo-quinazoline[19] | S. aureus | 2.5 - 15 |

| Indolo-quinazoline[19] | B. subtilis | 2.5 - 15 |

| Trifluoromethyl-benzimidazole[20] | M. luteus | 8 |

| Trifluoromethyl-benzimidazole[20] | S. aureus | 8 |

| Quinoline-Hybrid[21] | MRSA | 1.5 |

Anti-inflammatory Effects

Quinazoline derivatives have been investigated as potent anti-inflammatory agents. Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), which are responsible for prostaglandin synthesis.[22]

The Carrageenan-Induced Paw Edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.[23][24] The reduction in paw swelling (edema) after administration of the test compound relative to a control is a measure of its efficacy.

Tabulated Data: Anti-inflammatory Activity of Selected Derivatives

| Compound Class/Reference | Dose | % Inhibition of Edema (vs. Control) |

| Hydrazino-quinazolinone[22] | 50 mg/kg | 45.6 - 55.1 |

| Quinazolinone Analog[22] | 50 mg/kg | 48.2 (Comparable to Phenylbutazone) |

Experimental Protocols for Synthesis and Biological Evaluation

Trustworthy and reproducible data begins with robust experimental design. The following section details standard, validated protocols for the synthesis and biological evaluation of quinazoline derivatives.

General Synthesis of a 2,3-Disubstituted-4(3H)-Quinazolinone

This protocol describes a common two-step synthesis starting from anthranilic acid.[25]

Step-by-Step Methodology:

-

Step I: Formation of 2-Substituted-3,1-benzoxazin-4-one:

-

A mixture of anthranilic acid (1 equivalent) and an appropriate acyl chloride or anhydride (e.g., acetic anhydride, benzoyl chloride, 2 equivalents) is refluxed for 2-4 hours under anhydrous conditions.[25]

-

The excess acylating agent is removed under reduced pressure.

-

Upon cooling, the intermediate 2-substituted-3,1-benzoxazin-4-one solidifies and can be recrystallized from a suitable solvent like ethanol.

-

-

Step II: Formation of 2,3-Disubstituted-4(3H)-Quinazolinone:

-

An equimolar mixture of the benzoxazinone intermediate from Step I and a primary amine (R₂-NH₂) is refluxed for 4-6 hours in a solvent such as glacial acetic acid or pyridine.[25]

-

The reaction mixture is cooled to room temperature and poured into crushed ice to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Final purification is achieved by recrystallization from a solvent like absolute ethanol to yield the pure quinazolinone derivative.

-

Characterization is performed using IR, ¹H-NMR, ¹³C-NMR, and mass spectral analysis.

-

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[26][27][28]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[26]

-